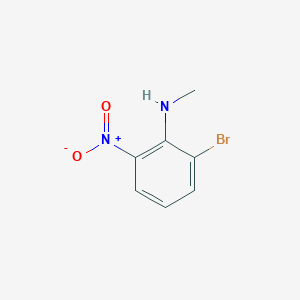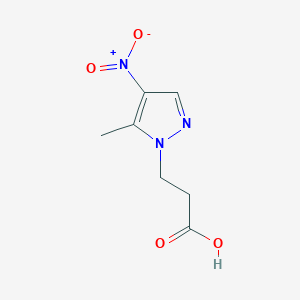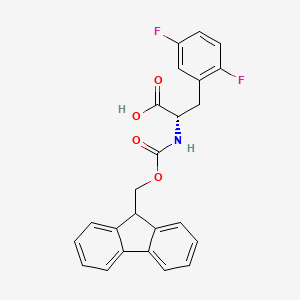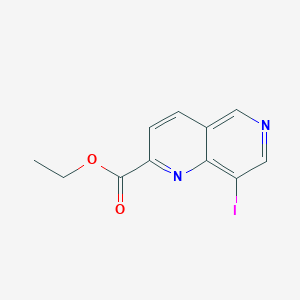
6-(Pyridin-2-yl)pyridazine-3-thiol
Descripción general
Descripción
6-(Pyridin-2-yl)pyridazine-3-thiol, also known as PPT, is a heterocyclic compound with potential applications in scientific research. The molecule is characterized by a pyridazine ring fused with a pyridine ring and a thiol group attached to the 3-position of the pyridazine ring.
Aplicaciones Científicas De Investigación
Metal-Complex Formation
6-(Pyridin-2-yl)pyridazine-3-thiol, as a member of the 3,6-di(pyridin-2-yl)pyridazine compounds, is known for its metal-coordinating abilities. These compounds can self-assemble into grid-like metal complexes with copper(I) or silver(I) ions, showcasing their potential in the formation of complex metal structures (Hoogenboom et al., 2006).
Synthesis of 1,2,4-Triazoles
This compound derivatives have been utilized in the synthesis of new 1,2,4-triazoles. These compounds demonstrate significant antimicrobial activities, indicating their importance in medicinal chemistry (Bayrak et al., 2009).
Antioxidant and Anti-Inflammatory Applications
Certain pyrimidine-2-thiol derivatives, which can be synthesized starting from compounds related to this compound, have shown potent anti-inflammatory and antioxidant activities. This highlights their potential use in therapies for inflammation and oxidative stress-related conditions (Shehab et al., 2018).
Water Oxidation Catalysts
Derivatives of this compound have been used in the development of new Ru complexes for water oxidation, indicating their application in environmental and chemical processes (Zong & Thummel, 2005).
Oxidation of Thiols to Disulfides
The compound is effective in the metal-free oxidation of thiols to disulfides, a critical reaction in organic synthesis and chemical manufacturing (Samanta et al., 2016).
Insecticidal Properties
Some [6-(3-pyridyl)pyridazin-3-yl]amides, closely related to this compound, have been found to exhibit aphicidal properties. This suggests potential applications in agriculture as insecticides (Buysse et al., 2017).
Antimicrobial Activity
Synthesized pyridazine derivatives, which include this compound, have shown moderate to high antimicrobial activity against various bacteria and fungi, reinforcing their utility in pharmaceuticals and biotechnology (Singh et al., 2020).
Optoelectronic Applications
Some pyridazine-based materials, which include structures related to this compound, have been used in the development of organic light-emitting diodes (OLEDs), indicating their importance in electronic and display technologies (Liu et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
The compound interacts with its targets through a process involving the acceptance of electrons. It interacts with thiol to accept one electron and produces an organosulfur radical . The compound ultimately accepts two electrons to form H2pytz and is capable of oxidizing 2 equivalents of thiols .
Biochemical Pathways
It’s known that the compound can influence the oxidation of thiols, which are involved in various biochemical processes .
Result of Action
The compound’s interaction with thiols suggests it could influence processes regulated by these molecules .
Propiedades
IUPAC Name |
3-pyridin-2-yl-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYAZVOIPRLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282614 | |
| Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005036-25-8 | |
| Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005036-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)


![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)
![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)



![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)

![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
methanone](/img/structure/B3070672.png)